Cas no 22770-95-2 (Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]-)

Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]-, is a fluorinated organic compound featuring a unique combination of functional groups, including benzoyl fluoride and a trifluoromethylamino-thioether moiety with dichlorofluoromethyl substitution. This structure confers high reactivity, making it valuable in specialized synthetic applications, particularly in the preparation of fluorinated heterocycles or agrochemical intermediates. The presence of multiple halogen and sulfur-based groups enhances its utility as a versatile building block in organofluorine chemistry. Its stability under controlled conditions allows for precise manipulation in reactions requiring selective fluorination or thioether functionalization. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- structure
22770-95-2 structure
Product Name:Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]-
CAS No:22770-95-2
MF:C9H4Cl2F5NOS
MW:340.097176551819
MDL:MFCD29066379
CID:3915320
PubChem ID:13657237
Update Time:2025-11-06

Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]-
    • 3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride
    • MFCD29066379
    • 22770-95-2
    • 3-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoyl fluoride
    • PRIDUDXIRWSXKN-UHFFFAOYSA-N
    • MDL: MFCD29066379
    • Inchi: 1S/C9H4Cl2F5NOS/c10-8(11,13)19-17(9(14,15)16)6-3-1-2-5(4-6)7(12)18/h1-4H
    • InChI Key: PRIDUDXIRWSXKN-UHFFFAOYSA-N
    • SMILES: C(F)(=O)C1=CC=CC(N(SC(Cl)(Cl)F)C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 338.9310811Da
  • Monoisotopic Mass: 338.9310811Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 45.6Ų

Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB276049-1 g
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride; .
22770-95-2
1g
€490.00 2023-04-26
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AB276049-5 g
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride; .
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3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride; .
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abcr
AB276049-5g
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride; .
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€1090.00 2025-02-14

Additional information on Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]-

Introduction to Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- (CAS No. 22770-95-2)

Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- (CAS No. 22770-95-2) is a highly specialized compound with significant applications in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential in developing novel therapeutic agents and advanced materials. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research advancements.

The molecular formula of Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- is C10H5Cl2F4NOS. The compound features a benzoyl fluoride moiety and a complex substituent that includes dichlorofluoromethyl and trifluoromethyl groups. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in various chemical reactions.

In terms of physical properties, Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- is typically a colorless to pale yellow liquid with a distinct odor. It is soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate. The compound's boiling point and melting point are influenced by the presence of the fluorine atoms, which enhance its volatility and thermal stability.

The synthesis of Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- involves several steps that require precise control over reaction conditions. One common approach involves the reaction of benzoyl chloride with a suitable fluorinated amine derivative in the presence of a catalyst. The reaction typically proceeds via nucleophilic substitution, followed by dehydrohalogenation to form the desired product. Recent advancements in catalytic systems have improved the yield and selectivity of this synthesis, making it more feasible for large-scale production.

In the realm of pharmaceutical research, Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- has shown promise as an intermediate in the development of novel drugs. Its unique chemical structure allows it to participate in a variety of bioactive transformations, leading to compounds with potential therapeutic applications. For instance, recent studies have explored its use in the synthesis of antiviral agents and anticancer drugs. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which are crucial factors in drug design.

One notable application of Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- is in the development of antiviral drugs targeting RNA viruses such as influenza and hepatitis C. The compound's ability to form stable covalent bonds with viral enzymes makes it an attractive candidate for drug discovery efforts. In vitro studies have demonstrated that derivatives of this compound exhibit potent antiviral activity with low cytotoxicity, suggesting their potential for further clinical evaluation.

In addition to its pharmaceutical applications, Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- has also found use in materials science. Its unique chemical properties make it suitable for the synthesis of advanced polymers and coatings with enhanced performance characteristics. For example, researchers have utilized this compound to develop fluorinated polymers with improved thermal stability and chemical resistance. These materials have potential applications in industries such as aerospace and electronics.

The environmental impact of Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- is an important consideration in its industrial use. While the compound itself is not classified as hazardous under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks. Recent studies have focused on developing more sustainable synthesis methods that reduce waste generation and energy consumption during production.

In conclusion, Benzoyl fluoride, 3-[[(dichlorofluoromethyl)thio](trifluoromethyl)amino]- (CAS No. 22770-95-2) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it an invaluable intermediate in organic synthesis and pharmaceutical research. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern chemistry.

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